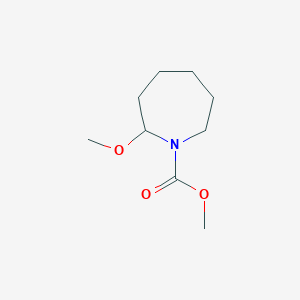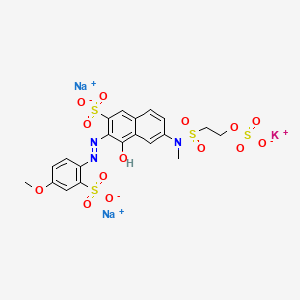
Glycyl-histidyl-arginine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-histidyl-arginine is a tripeptide composed of the amino acids glycine, histidine, and arginine. This compound is known for its significant biological activities and is often studied for its potential therapeutic applications. It is naturally occurring in human plasma and has been found to play a role in various physiological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of glycyl-histidyl-arginine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-histidyl-arginine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.
Reduction: Reduction reactions are less common but can involve the arginine residue.
Substitution: Substitution reactions can occur at the amino groups of the peptide, often involving reagents like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Oxo-histidine derivatives.
Reduction: Reduced forms of the peptide.
Substitution: Acylated or sulfonylated derivatives of the peptide.
Wissenschaftliche Forschungsanwendungen
Glycyl-histidyl-arginine has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide chemistry studies.
Biology: Studied for its role in cellular signaling and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including wound healing and anti-inflammatory properties.
Industry: Utilized in the development of cosmetic products due to its skin-regenerative properties.
Wirkmechanismus
Glycyl-histidyl-arginine exerts its effects through various molecular mechanisms:
Molecular Targets: It can bind to metal ions like copper, forming complexes that are biologically active.
Pathways Involved: The peptide influences pathways related to collagen synthesis, antioxidant defense, and cellular repair processes. It modulates gene expression and protein synthesis, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-histidyl-lysine: Another tripeptide with similar biological activities, often studied for its wound healing and anti-aging properties.
Glycyl-glycine: A simpler dipeptide used in various biochemical studies.
Glycyl-alanine: Another dipeptide with distinct properties and applications.
Uniqueness
Glycyl-histidyl-arginine is unique due to its specific amino acid composition, which allows it to interact with metal ions and modulate biological processes effectively. Its combination of glycine, histidine, and arginine provides a distinct set of chemical and biological properties that are not found in other similar peptides.
Eigenschaften
| 82224-83-7 | |
Molekularformel |
C14H24N8O4 |
Molekulargewicht |
368.39 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C14H24N8O4/c15-5-11(23)21-10(4-8-6-18-7-20-8)12(24)22-9(13(25)26)2-1-3-19-14(16)17/h6-7,9-10H,1-5,15H2,(H,18,20)(H,21,23)(H,22,24)(H,25,26)(H4,16,17,19)/t9-,10-/m0/s1 |
InChI-Schlüssel |
TVDHVLGFJSHPAX-UWVGGRQHSA-N |
Isomerische SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one](/img/no-structure.png)

![2-[(Octadec-11-yn-1-yl)oxy]oxane](/img/structure/B14415056.png)
![2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide](/img/structure/B14415059.png)

![2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14415067.png)




